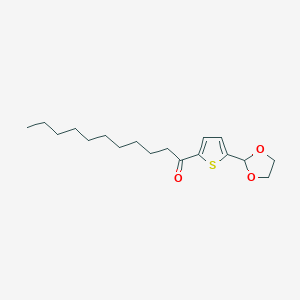
Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a 1,3-dioxolane ring and a thiophene ring . 1,3-dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Synthesis Analysis
The synthesis of 1,3-dioxolan-2-ylnucleosides and related chemistry has been described in the literature . It has been shown that 2-methoxy-1,3-dioxolane reacts with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine .
Chemical Reactions Analysis
1,3-dioxolanes can undergo various chemical reactions. For example, they can react with silylated bases to give [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides . They can also be oxidized in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 to give esters .
Applications De Recherche Scientifique
Protecting Group in Oligonucleotide Synthesis Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, a derivative of 1,3-dioxolan-2-yl, has been used as a hydroxyl protecting group in ribonucleosides. It's compatible with the DMTr strategy used in oligonucleotide synthesis, showcasing its potential in the field of genetic engineering and molecular biology (Karwowski, Seio, & Sekine, 2007).
Antioxidant Properties and Molecular Modeling Derivatives of di-2-thienyl ketones, related to the chemical structure , have shown significant antioxidant activities. These compounds were evaluated for their reactivity towards nucleophilic, electrophilic, and radical attacks using quantum chemical calculations, highlighting their potential in medicinal chemistry (Althagafi, 2022).
Catalytic and Synthetic Chemistry The compound has been involved in studies related to catalyzed nucleophilic addition/cyclization reactions, indicating its role in creating complex organic molecules. This demonstrates its importance in synthetic chemistry, particularly in the synthesis of 5-alkylidene-1,3-dioxolane derivatives (Wang et al., 2015).
Room-Temperature Protection of Ketones and Aldehydes Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone and its derivatives have been used to protect ketones or aldehydes at room temperature. This process is significant in organic synthesis, particularly when working with sensitive molecules that require mild reaction conditions (Hassner, Bandi, & Panchgalle, 2012).
Photolabile Properties for Caged Compounds Compounds similar to Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone have been used to cage carbonyl compounds, making them photolabile. This property is crucial in the development of light-sensitive materials and molecules that can be activated or released upon exposure to certain light wavelengths (Kostikov, Malashikhina, & Popik, 2009).
Orientations Futures
Future research could focus on exploring the potential applications of this compound in various fields, such as pharmaceuticals or materials science. The synthesis and properties of similar compounds have been studied for their potential as inhibitors of HIV and as potential antibacterial and antifungal compounds .
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVCSRDWQJABFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641880 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | |
CAS RN |
898771-98-7 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

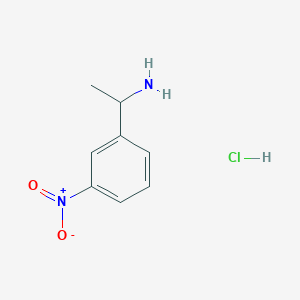
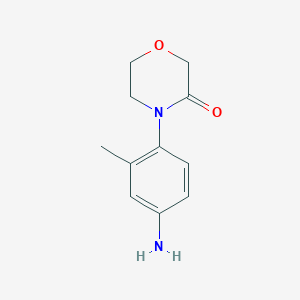
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)
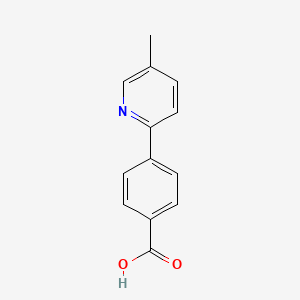
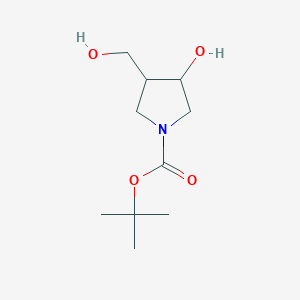
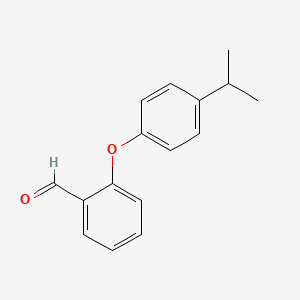

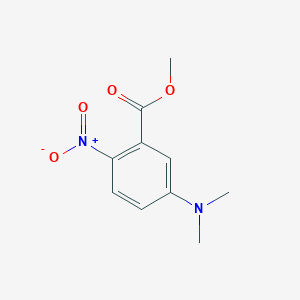
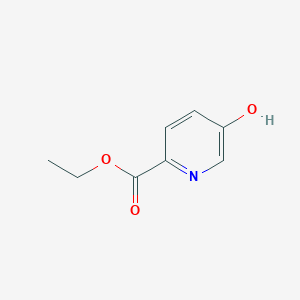
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)
![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)